4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(methylthio)pyrimidine-2,5-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids (DNA and RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylthio)pyrimidine-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with ammonia or amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylthio)pyrimidine-2,5-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia, primary and secondary amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-Methyl-6-(methylthio)pyrimidine-2,5-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylthio)pyrimidine-2,5-diamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Methyl-2-(methylthio)pyrimidine
- 4,6-Diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetrahydro-pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-diones
Uniqueness
4-Methyl-6-(methylthio)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7144-21-0 |
---|---|
Molecular Formula |
C6H10N4S |
Molecular Weight |
170.24 g/mol |
IUPAC Name |
4-methyl-6-methylsulfanylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4S/c1-3-4(7)5(11-2)10-6(8)9-3/h7H2,1-2H3,(H2,8,9,10) |
InChI Key |
TVYOKPZYOBMMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.